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Compound of Interest

Compound Name: Infigratinib-Boc

Cat. No.: B12379932

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of infigratinib (BGJ398), a potent
and selective ATP-competitive inhibitor of Fibroblast Growth Factor Receptors (FGFRS), for use
in in vitro research. While this guide focuses on infigratinib, the parent compound, the
information is directly relevant for studies involving Infigratinib-Boc, a Boc-protected derivative
often used in chemical synthesis and research. The Boc (tert-Butyloxycarbonyl) group is a
common protecting group that is typically removed to yield the active infigratinib molecule.

Infigratinib selectively targets FGFR1, FGFR2, and FGFR3, which are key drivers in various
cellular processes including proliferation, survival, and angiogenesis.[1][2][3] Aberrant FGFR
signaling, due to gene fusions, mutations, or amplifications, is an oncogenic driver in several
cancers, making infigratinib a valuable tool for both basic research and drug development.[2][3]

[4]

Mechanism of Action

Infigratinib functions as an ATP-competitive tyrosine kinase inhibitor. It binds to the ATP-binding
pocket of the FGFR kinase domain, preventing the phosphorylation of the receptor and
subsequent activation of downstream signaling pathways.[2][3][5] This blockade inhibits the
cellular functions driven by aberrant FGFR signaling, such as uncontrolled cell growth and
proliferation.
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Figure 1: ATP-competitive inhibition mechanism of Infigratinib.

Quantitative Data: In Vitro Inhibitory Activity

The following tables summarize the in vitro potency and selectivity of infigratinib against FGFR
family members and other kinases from biochemical and cellular assays.

Table 1: Biochemical (Cell-Free) Kinase Inhibition

This table presents the half-maximal inhibitory concentration (IC50) of infigratinib against

purified kinase enzymes.

© 2025 BenchChem. All rights reserved. 2/12 Tech Support


https://www.benchchem.com/product/b12379932?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12379932?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Selectivity vs.

Target Kinase IC50 (nM) Reference
FGFR1/2/3

FGFR1 0.9 - [11[6]
FGFR2 1.4 - [1][6]
FGFR3 1.0 - [1][6]
FGFR3 (K650E

4.9 - [1]
Mutant)
FGFR4 60 >40-fold [1][6]
VEGFR2 180 >100-fold [1]

Data indicates high potency against FGFR1, 2, and 3, with significant selectivity over FGFR4
and VEGFR2.

Table 2: Cellular Inhibition

This table outlines the IC50 values of infigratinib in cell-based assays, measuring inhibition of
receptor autophosphorylation and cell proliferation.
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Assay Type Cell Line Target IC50 (nM) Reference
Autophosphoryla  HEK-293
] FGFR1 <7 [1]
tion (transfected)
HEK-293
FGFR2 <7 [1]
(transfected)
HEK-293
FGFR3 <7 [1]
(transfected)
HEK-293
FGFR4 225 [1]
(transfected)
BaF3
Cell Proliferation (expressing FGFR1 10 [1]
FGFR1)
BaF3
(expressing FGFR2 11 [1]
FGFR2)
BaF3
(expressing FGFR3 14 [1]
FGFR3)
BaF3
(expressing FGFR4 392 [1]
FGFRA4)
BaF3
(expressing VEGFR2 1019 [1]
VEGFR2)
RT112 (FGFR3
FGFR3 5 [6]
WT)
SW780 (FGFR3
FGFR3 32 [6]

WT)

Experimental Protocols
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Detailed methodologies are crucial for reproducible in vitro studies. Below are representative
protocols for biochemical and cellular assays.

Protocol 1: In Vitro Biochemical Kinase Assay (Filter-
Binding Method)

This protocol is adapted from methods used to assess the enzymatic activity of FGFR kinases
in the presence of infigratinib.[6]

Objective: To determine the IC50 of infigratinib against a purified FGFR kinase domain (e.g.,
GST-FGFR3-K650E).

Materials:

Purified recombinant FGFR kinase (e.g., GST-FGFR3-K650E)
« Infigratinib stock solution (in DMSO)

e Assay Buffer: 20 mM Tris-HCI (pH 7.5), 3 mM MnClz, 3 mM MgClz, 1 mM DTT, 250 pg/mL
PEG 20000

e Substrate: Poly(Glu, Tyr) 4:1 (poly(EY))

e ATP Solution: 0.5 uM ATP with [y-33P]ATP (0.1 uCi)
o 96-well plates

« Filter plates (e.g., phosphocellulose)

e Phosphoric acid wash solution

 Scintillation counter

Procedure:

o Compound Preparation: Prepare a serial dilution of infigratinib in 200% DMSO. Further dilute
into the assay buffer to create a 3-fold concentrated solution.
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Reaction Mix: In a 96-well plate, mix 10 pL of the 3x infigratinib solution (or DMSO for
control) with 10 pL of the substrate/ATP mixture.

Enzyme Addition: Initiate the kinase reaction by adding 10 pL of a 3x concentrated solution
of the FGFR enzyme in assay buffer. The final reaction volume is 30 L.

Incubation: Incubate the plate at room temperature for 10-20 minutes.
Stopping the Reaction: Stop the reaction by adding phosphoric acid.

Filter Binding: Transfer the reaction mixture to a filter plate. The phosphorylated substrate will
bind to the filter membrane.

Washing: Wash the filter plate multiple times with phosphoric acid to remove unbound [y-
3P]ATP.

Detection: Dry the filter plate and measure the radioactivity in each well using a scintillation
counter.

Data Analysis: Calculate the percentage of inhibition for each infigratinib concentration
relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor
concentration and fit the data to a sigmoidal dose-response curve to determine the IC50
value.
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Figure 2: Workflow for a filter-binding kinase inhibition assay.

Protocol 2: Cellular Proliferation Assay
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This protocol outlines a method to assess the effect of infigratinib on the proliferation of FGFR-
dependent cancer cell lines.

Objective: To determine the IC50 of infigratinib for inhibiting the growth of a specific cell line
(e.g., BaF3 expressing FGFR3, or a cancer cell line with an FGFR alteration like RT112).[1][6]

Materials:

FGFR-dependent cell line

o Complete cell culture medium

« Infigratinib stock solution (in DMSO)

o 96-well flat-bottomed cell culture plates

o Cell viability reagent (e.g., MTS, MTT, or CellTiter-Glo®)
o Plate reader (spectrophotometer or luminometer)
Procedure:

e Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to
attach and grow for 24 hours.

o Compound Treatment: Prepare a serial dilution of infigratinib in the cell culture medium.
Remove the old medium from the cells and add the medium containing the various
concentrations of infigratinib (or DMSO for vehicle control).

 Incubation: Incubate the cells for a specified period (e.g., 72 hours) under standard cell
culture conditions (37°C, 5% CO2).

 Viability Measurement: Add the cell viability reagent to each well according to the
manufacturer's instructions. Incubate for the recommended time (e.g., 1-4 hours).

o Detection: Measure the absorbance or luminescence using a plate reader. The signal is
proportional to the number of viable cells.
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» Data Analysis: Normalize the data to the vehicle-treated control cells. Calculate the
percentage of growth inhibition for each concentration. Determine the IC50 value by fitting
the data to a dose-response curve.[7]

FGFR Signaling Pathway and Point of Inhibition

Infigratinib abrogates the activation of critical downstream signaling cascades, primarily the
RAS-MAPK and PI3K-AKT pathways, which are essential for tumor cell proliferation and
survival.[1]
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Figure 3: Simplified FGFR signaling pathway and inhibition by Infigratinib.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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